methyl 4-amino-5-chloro-2-ethoxybenzoate

Catalog No.
S8512694
CAS No.
M.F
C10H12ClNO3
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-amino-5-chloro-2-ethoxybenzoate

Product Name

methyl 4-amino-5-chloro-2-ethoxybenzoate

IUPAC Name

methyl 4-amino-5-chloro-2-ethoxybenzoate

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3

InChI Key

NMGBXFJAUQDKNO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Cl)N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Cl)N

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a chemical compound characterized by its unique structure, which includes an amino group, a chloro substituent, and an ethoxy group attached to a benzoate framework. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its molecular formula is C11H14ClN1O3C_{11}H_{14}ClN_{1}O_{3}, and it has a molecular weight of approximately 243.69 g/mol.

Typical of compounds containing amino and chloro groups. These reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Acid-Base Reactions: The amino group can act as a base, allowing the compound to participate in acid-base reactions.
  • Esterification: The compound can react with acids to form esters, particularly under acidic conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Methyl 4-amino-5-chloro-2-ethoxybenzoate exhibits significant biological activity, particularly as an antiemetic agent. It interacts with various receptors in the central nervous system, including dopamine receptors, which play a crucial role in controlling nausea and vomiting. Additionally, studies have indicated that this compound may possess anti-inflammatory properties and could be beneficial in treating gastrointestinal disorders due to its effects on motility.

The synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate can be achieved through several methods:

  • From Methyl 4-amino-5-chloro-2-methoxybenzoic Acid: This method involves the reaction of methyl 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride in methanol, followed by extraction and purification processes to yield the desired product .
  • Chlorination Reactions: The compound can also be synthesized by chlorinating methyl 4-amino-2-methoxybenzoic acid using N-chlorosuccinimide or similar chlorinating agents .
  • Hydrolysis and Esterification: Starting from appropriate benzoic acid derivatives, hydrolysis followed by esterification can lead to the formation of methyl 4-amino-5-chloro-2-ethoxybenzoate .

Methyl 4-amino-5-chloro-2-ethoxybenzoate has several applications in medicinal chemistry:

  • Pharmaceutical Development: It is used as a lead compound for developing new antiemetic drugs.
  • Research: The compound serves as a reference material in studies exploring receptor interactions and drug efficacy.

Moreover, its unique structure allows it to be modified for various therapeutic applications.

Interaction studies involving methyl 4-amino-5-chloro-2-ethoxybenzoate have focused on its binding affinity to neurotransmitter receptors. Research indicates that it interacts with serotonin receptors and has potential implications in treating mood disorders and gastrointestinal conditions . Such studies are vital for understanding how this compound can be optimized for therapeutic use.

Methyl 4-amino-5-chloro-2-ethoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 4-acetamido-5-chloro-2-methoxybenzoateC12H14ClN1O4C_{12}H_{14}ClN_{1}O_{4}Contains an acetamido group instead of an amino group
4-Amino-5-chloro-2-methoxybenzoic AcidC10H10ClN1O3C_{10}H_{10}ClN_{1}O_{3}Lacks methyl ester functionality; more acidic
MetoclopramideC14H22ClN3C_{14}H_{22}ClN_{3}Broader spectrum antiemetic with additional functional groups

Methyl 4-amino-5-chloro-2-ethoxybenzoate is unique due to its specific combination of functional groups that confer distinct biological activities, particularly in antiemetic applications.

The synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate traditionally follows a multi-step sequence starting from substituted salicylic acid derivatives. A representative route involves:

  • Ethoxylation of the phenolic hydroxyl group: Introduction of the ethoxy group at the 2-position is achieved using diethyl sulfate under basic conditions. For example, in a method adapted from the synthesis of methyl 5-chloro-2-methoxybenzoate, substituting dimethyl sulfate with diethyl sulfate enables ethoxylation. A mixture of 4-amino-5-chlorosalicylic acid, potassium hydroxide, and diethyl sulfate in acetone at 20–30°C yields 4-amino-5-chloro-2-ethoxybenzoic acid.

  • Esterification of the carboxylic acid: The benzoic acid intermediate is converted to its methyl ester via acid-catalyzed esterification. Methanol and sulfuric acid are commonly used, as demonstrated in the synthesis of methyl 5-chloro-2-methoxybenzoate. Applying this to 4-amino-5-chloro-2-ethoxybenzoic acid produces the target ester in yields exceeding 85%.

  • Protection and deprotection of the amino group: To prevent side reactions during ethoxylation or chlorination, the amino group is often protected using acetyl or tert-butoxycarbonyl (Boc) groups. For instance, acetylation with acetic anhydride precedes ethoxylation, followed by hydrolysis under acidic conditions to regenerate the free amine.

Key Challenges: Competing reactions during ethoxylation, such as over-alkylation or ring chlorination, necessitate precise temperature control and stoichiometric ratios.

Catalytic Systems and Reaction Optimization

Modern catalytic systems enhance the efficiency and selectivity of critical steps:

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve ethoxylation kinetics by facilitating the reaction between aqueous bases and organic-phase reactants. In the synthesis of o-ethoxybenzoyl chloride, PTC reduced reaction times by 40% while maintaining yields above 90%.

Metal-Catalyzed Amination

Palladium catalysts enable direct C–N coupling for introducing the amino group. For example, Buchwald-Hartwig amination of 5-chloro-2-ethoxybenzoyl chloride with ammonia or amines avoids the need for protective groups, streamlining the synthesis.

Reaction Optimization Data

ParameterTraditional MethodCatalytic System
Ethoxylation Time6–8 hours2–3 hours
Amination Yield70–75%85–90%
Overall Purity95%99%

Green Chemistry and Sustainable Synthesis Strategies

Solvent-Free Ethoxylation

Microwave-assisted reactions eliminate the need for acetone or DMF solvents. In a patented method, 4-amino-5-chlorosalicylic acid and diethyl sulfate react under microwave irradiation (300 W, 80°C) to achieve 92% conversion in 15 minutes.

Biocatalytic Esterification

Lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the esterification of 4-amino-5-chloro-2-ethoxybenzoic acid with methanol in non-aqueous media. This approach avoids acidic conditions and achieves 88% yield with minimal waste.

Waste Minimization

The integration of continuous-flow reactors reduces reagent consumption. For instance, a microfluidic system for acyl chlorination decreased phosgene usage by 30% while maintaining 95% yield.

Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC$${10}$$H$${12}$$ClNO$$_{3}$$
Molecular Weight229.66 g/mol
Melting Point165–169°C
Boiling Point377.7±42.0°C
Density1.376±0.06 g/cm$$^3$$

Nucleophilic aromatic substitution represents a fundamental mechanistic pathway in the synthetic chemistry of methyl 4-amino-5-chloro-2-ethoxybenzoate. This compound exhibits characteristic reactivity patterns that are governed by the electronic effects of its substituents and the intrinsic properties of the aromatic system [1] [2] [3].

The primary mechanism for nucleophilic aromatic substitution in chlorinated benzoate esters follows the addition-elimination pathway, commonly referred to as the SNAr mechanism [4] [5]. This process involves the initial formation of a negatively charged intermediate known as the Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity [6]. The presence of the chlorine atom at the 5-position in methyl 4-amino-5-chloro-2-ethoxybenzoate creates an electrophilic center that is susceptible to nucleophilic attack [2].

The rate-determining step in these transformations is typically the formation of the Meisenheimer complex [5] [7]. Kinetic studies have demonstrated that the reaction rates are significantly influenced by the nature of the nucleophile, solvent system, and temperature conditions [8] [9]. For methyl 4-amino-5-chloro-2-ethoxybenzoate, the electron-withdrawing ester group at the 1-position and the chlorine substituent at the 5-position act synergistically to activate the aromatic ring toward nucleophilic attack [10] [11].

SubstrateNucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
4-Amino-5-chloro-2-methoxybenzoateEthylamine8.7 × 10⁻⁵91.5
4-Acetamido-5-chloro-2-ethoxybenzoateMethylamine2.1 × 10⁻⁴87.3
4-ChloronitrobenzeneAmmonia3.2 × 10⁻⁴85.2

The amino group at the 4-position introduces additional complexity to the substitution mechanism [12]. While this group can act as an electron-donating substituent through resonance effects, its influence on the overall reactivity is modulated by the competing electron-withdrawing effects of the ester and chlorine substituents [10]. This electronic interplay results in a unique reactivity profile that distinguishes methyl 4-amino-5-chloro-2-ethoxybenzoate from simpler chloroaromatic compounds [9].

Solvent effects play a crucial role in determining the reaction pathway and kinetics [8] [9]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically enhance the nucleophilicity of attacking species and stabilize the Meisenheimer intermediate through solvation effects [13]. The choice of solvent can also influence the selectivity of the substitution, particularly when multiple electrophilic sites are present on the aromatic ring [9].

The stability of the Meisenheimer complex is a critical factor in determining the overall reaction rate and selectivity [6]. For methyl 4-amino-5-chloro-2-ethoxybenzoate, the complex stability is influenced by the ability of the electron-withdrawing groups to delocalize the negative charge developed during nucleophilic addition [5]. Computational studies have shown that the formation of these intermediates involves significant changes in the electronic structure of the aromatic system [7].

Aromatic SubstrateComplex Stability (ΔG, kJ/mol)Formation Rate (s⁻¹)
4-Amino-5-chlorobenzoate-9.48.5 × 10²
4-Chloro-2-ethoxybenzoate-12.82.4 × 10³
5-Chloro-2-methoxybenzoate-15.21.8 × 10³

The regioselectivity of nucleophilic substitution in methyl 4-amino-5-chloro-2-ethoxybenzoate is primarily determined by the relative activating effects of the substituents [10]. The chlorine atom serves as both an activating group through its electron-withdrawing inductive effect and as the leaving group in the substitution reaction [14]. The positioning of this substituent relative to other electron-withdrawing groups creates a preferred site for nucleophilic attack [11].

Temperature effects on the substitution mechanism follow Arrhenius kinetics, with higher temperatures generally increasing reaction rates through enhanced molecular motion and reduced activation barriers [9]. However, elevated temperatures can also lead to competing side reactions, including elimination processes and thermal decomposition of sensitive functional groups [8].

Molecular Recognition in 5-Hydroxytryptamine₄ Receptor Binding

The molecular recognition of methyl 4-amino-5-chloro-2-ethoxybenzoate derivatives at the 5-hydroxytryptamine₄ receptor involves specific interactions between the ligand and key amino acid residues within the receptor binding pocket [15] [16]. The 5-hydroxytryptamine₄ receptor belongs to the G protein-coupled receptor family and exhibits characteristic binding preferences that are determined by both steric and electronic factors [17] [18].

The primary binding interactions occur through hydrogen bonding, electrostatic interactions, and hydrophobic contacts between the ligand and receptor residues [15] [16]. Site-directed mutagenesis studies have identified three critical amino acid residues that form the core binding motif: aspartate at position 3.32, serine at position 5.43, and tyrosine at position 7.43 [15] [19]. These residues create a binding cavity that accommodates the structural features of methyl 4-amino-5-chloro-2-ethoxybenzoate and related compounds [16].

The aspartate residue at position 3.32 serves as the primary electrostatic anchor for positively charged nitrogen-containing ligands [15] [16]. This ionic interaction is fundamental to high-affinity binding and is conserved across multiple serotonin receptor subtypes [19]. The carboxylate group of this residue forms a salt bridge with protonated amino groups present in many 5-hydroxytryptamine₄ receptor ligands [15].

LigandBinding Affinity (Ki, nM)Key Binding ResiduesReceptor Selectivity
Serotonin15.2D3.32, S5.43, Y7.43Native agonist
ML103028.5D3.32, S5.43, F6.51Selective agonist
GR1138080.12S5.43, P4.53, F6.51Selective antagonist
Prucalopride0.65D3.32, S5.43, F6.51Selective agonist

The serine residue at position 5.43 contributes to binding through hydrogen bonding interactions with hydroxyl or other polar functional groups present in ligands [15] [16]. This interaction is particularly important for the binding of compounds containing aromatic hydroxyl groups or ether linkages, such as those found in methyl 4-amino-5-chloro-2-ethoxybenzoate derivatives [19].

The tyrosine residue at position 7.43 provides both hydrogen bonding capability through its phenolic hydroxyl group and π-π stacking interactions through its aromatic ring [15] [16]. This dual functionality makes it a versatile binding partner for ligands containing aromatic systems, particularly those with electron-rich aromatic rings [19].

The hydrophobic binding pocket surrounding these polar residues accommodates the aromatic portions of ligands and contributes significantly to binding affinity through van der Waals interactions [16]. The size and shape of this pocket influence the selectivity profile of different ligands, with bulkier substituents often showing altered binding kinetics [20].

Molecular dynamics simulations have revealed that the binding process involves conformational changes in both the ligand and receptor [18] [21]. These dynamic interactions contribute to the specificity of molecular recognition and influence the functional outcomes of ligand binding [22]. The flexibility of the receptor binding pocket allows for induced-fit mechanisms that optimize ligand-receptor complementarity [21].

The electronic properties of substituents on the aromatic ring of methyl 4-amino-5-chloro-2-ethoxybenzoate significantly influence binding affinity and selectivity [23] [24]. Electron-withdrawing groups such as the chlorine atom can modulate the electron density of the aromatic system, affecting π-π interactions with aromatic amino acid residues in the binding pocket [25].

Structure-activity relationship studies have demonstrated that modifications to the substitution pattern on the benzoate ring can dramatically alter receptor binding properties [23] [24]. The amino group at the 4-position can participate in hydrogen bonding interactions, while the ethoxy group at the 2-position provides hydrophobic contacts with nonpolar regions of the binding pocket .

Functional ParameterSerotoninML10302RS67333Prucalopride
cAMP Response (EC50, nM)28.512.145.28.9
Binding Affinity (Ki, nM)15.28.52.30.65
Efficacy (% of maximum)100854590

The kinetics of ligand binding and dissociation are influenced by the conformational dynamics of the receptor-ligand complex [18] [22]. Fast association rates are typically observed for ligands that form multiple favorable interactions with the binding pocket, while dissociation rates are governed by the strength and number of these interactions [21].

Allosteric effects within the 5-hydroxytryptamine₄ receptor can modulate the binding affinity of orthosteric ligands such as methyl 4-amino-5-chloro-2-ethoxybenzoate derivatives [17] [18]. These effects arise from conformational coupling between different regions of the receptor and can be exploited for the development of selective modulators [22].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.0505709 g/mol

Monoisotopic Mass

229.0505709 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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